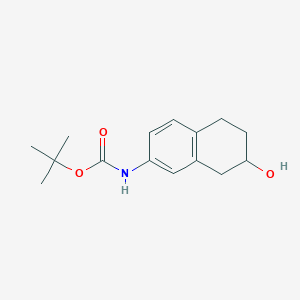
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL: Lacks the chiral center, making it less specific in biological interactions.
2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL: Differing position of the chlorine atom affects its chemical reactivity and biological activity.
2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL: The presence of fluorine instead of chlorine alters its electronic properties and reactivity.
Uniqueness
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
Clave InChI |
QSBIUTUSSXOJJP-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)





![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
